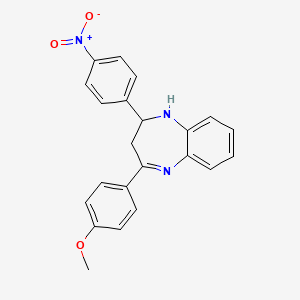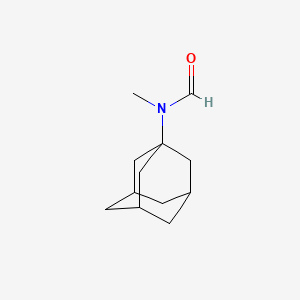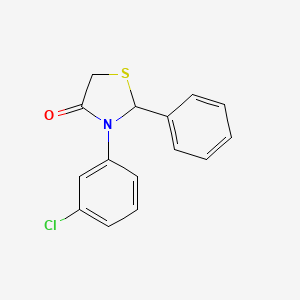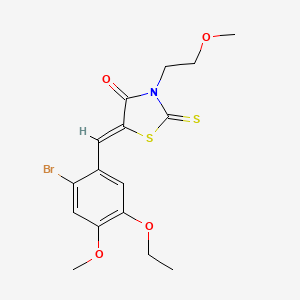
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have promising therapeutic effects against various types of cancers.
作用機序
The mechanism of action of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves inhibition of HDAC enzymes, which play a key role in the regulation of gene expression. By inhibiting HDACs, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide leads to an increase in acetylation of histone proteins, which in turn leads to changes in gene expression patterns. This can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to growth arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its well-established mechanism of action, which makes it a useful tool for studying the regulation of gene expression and the role of HDACs in cancer. However, one limitation of using N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide is its relatively low potency compared to other HDAC inhibitors, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several potential future directions for research on N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide and other HDAC inhibitors. One area of interest is the development of more potent and selective HDAC inhibitors, which may have fewer side effects and be more effective against cancer. Another area of interest is the development of combination therapies involving HDAC inhibitors and other anticancer agents, which may enhance the effectiveness of both treatments. Finally, there is a need for further research on the mechanisms of action of HDAC inhibitors and their effects on gene expression and cellular signaling pathways.
合成法
The synthesis of N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with isobutyryl chloride to form N~1~-isobutyl-5-chloro-2-methoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-isobutyl-N~2~-(methylsulfonyl)-5-chloro-2-methoxyaniline. Finally, this compound is reacted with glycine to form the desired product, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential as an anticancer agent. It has been shown to have promising effects against various types of cancers, including leukemia, lymphoma, and solid tumors. In addition, N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the effectiveness of other anticancer agents, such as cisplatin and gemcitabine.
特性
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O4S/c1-10(2)8-16-14(18)9-17(22(4,19)20)12-7-11(15)5-6-13(12)21-3/h5-7,10H,8-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRHLUSZFFQHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-2-thiophenecarboxamide](/img/structure/B4921344.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)

![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4921416.png)

